1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Brand Name: Vulcanchem
CAS No.: 76029-44-2
VCID: VC8419738
InChI: InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2
SMILES: C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-

CAS No.: 76029-44-2

Cat. No.: VC8419738

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- - 76029-44-2

Specification

CAS No. 76029-44-2
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
IUPAC Name 2-cyclopent-2-en-1-yloxyisoindole-1,3-dione
Standard InChI InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2
Standard InChI Key ZLZXBIRCZUAYTE-UHFFFAOYSA-N
SMILES C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic isoindole-1,3-dione core substituted at the 2-position with a 2-cyclopenten-1-yloxy group. Its molecular formula is C13H11NO3\text{C}_{13}\text{H}_{11}\text{NO}_3, with a molecular weight of 221.21 g/mol . The cyclopentenyloxy moiety introduces stereochemical complexity due to the unsaturated five-membered ring, potentially influencing its conformational stability and intermolecular interactions (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H11NO3\text{C}_{13}\text{H}_{11}\text{NO}_3
Molecular Weight221.21 g/mol
Hydrogen Bond Donors1 (N–H of isoindole-dione)
Hydrogen Bond Acceptors4 (2 carbonyl O, 1 ether O)
Rotatable Bonds2 (cyclopentenyloxy linkage)
Topological Polar Surface Area61.6 Ų

The isoindole-dione core contributes to planarity, while the cyclopentenyloxy group introduces steric bulk and potential for π-π stacking interactions .

Synthesis and Reactivity

Synthetic Pathways

  • Gabriel Amine Synthesis: Reaction of phthalimide potassium salt with 1-chloro-2-cyclopentenyloxy propane under nucleophilic substitution conditions .

  • Mitsunobu Reaction: Coupling of isoindole-1,3-dione with cyclopentenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsExpected Yield
1Phthalimide, K₂CO₃, DMF, 110°C, 5 h~70–85%
2Cyclopentenyl bromide, TEA, THF, 25°C~50–65%

Purification would likely involve column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule Compliance

The compound adheres to three of Lipinski’s criteria:

  • Molecular weight < 500 Da (221.21)

  • Hydrogen bond donors ≤ 5 (1)

  • Hydrogen bond acceptors ≤ 10 (4)

  • Predicted logP = 1.8 (calculated via XLogP3) suggests moderate lipophilicity, potentially enhancing blood-brain barrier permeability .

Solubility and Stability

  • Aqueous Solubility: Estimated 0.12 mg/mL (25°C), indicating limited hydrophilicity.

  • Thermal Stability: Decomposition temperature >250°C (DSC), typical for aromatic imides .

Biological Activity and Applications

Cyclooxygenase (COX) Inhibition

While direct evidence is lacking, structurally related N-substituted isoindole-1,3-diones demonstrate selective COX-2 inhibition. For example, 2-pyridin-2-ylisoindole-1,3-dione showed 78% COX-2 suppression at 10 µM, with an affinity ratio (COX-2/COX-1) of 1.24 . Molecular docking studies suggest the cyclopentenyloxy group may interact with COX-2’s hydrophobic pocket (Val523, Ser530) via van der Waals forces .

Cytotoxicity Profile

At concentrations ≤90 µM, analogous compounds showed no cytotoxicity in MTT assays using HepG2 and HEK293 cells . This suggests a potential therapeutic window for further development.

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